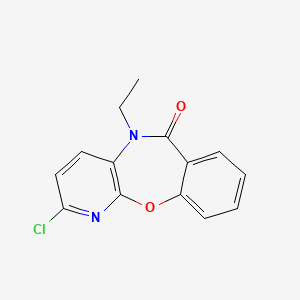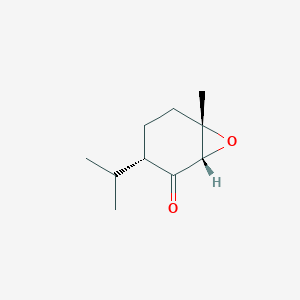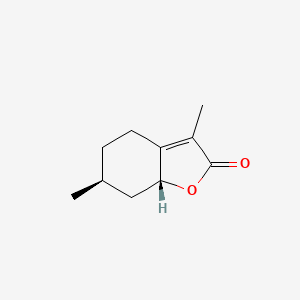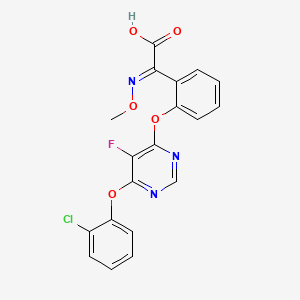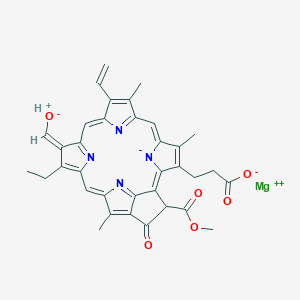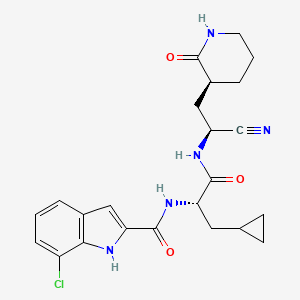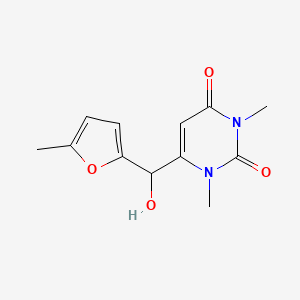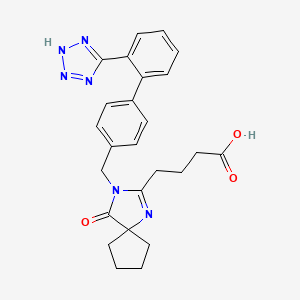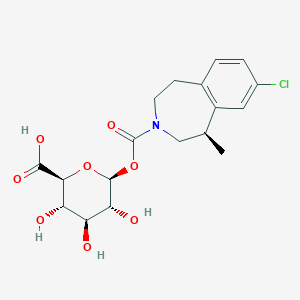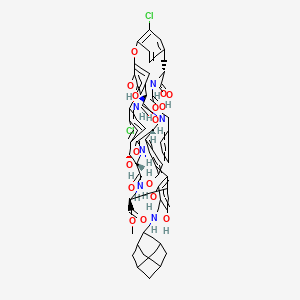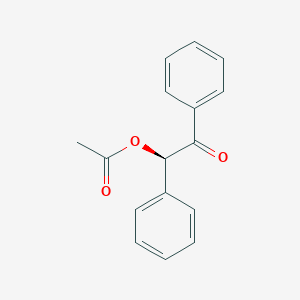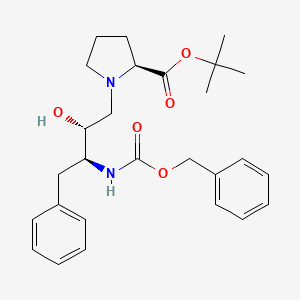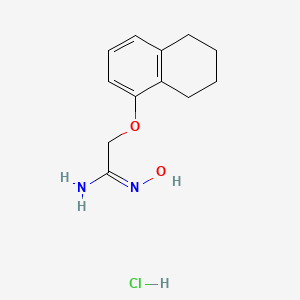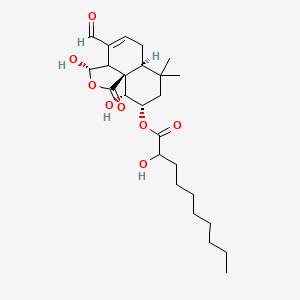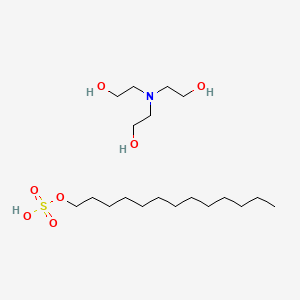
Monotridecyl sulfate monotriethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monotridecyl sulfate monotriethanolamine salt is a chemical compound formed by the reaction of tridecyl hydrogen sulfate with triethanolamine. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monotridecyl sulfate monotriethanolamine salt can be synthesized by reacting tridecyl hydrogen sulfate with triethanolamine in a 1:1 molar ratio. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure complete reaction and formation of the desired salt .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of tridecyl hydrogen sulfate with triethanolamine. The process includes steps such as mixing, heating, and purification to obtain a high-purity product. The compound is then packaged in various quantities for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Monotridecyl sulfate monotriethanolamine salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Monotridecyl sulfate monotriethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents
Wirkmechanismus
The mechanism of action of monotridecyl sulfate monotriethanolamine salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. In industrial applications, it helps in emulsifying and dispersing substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tetradecyl sulfate: Another surfactant with similar properties but different molecular structure.
Magnesium sulfate: Used in different applications, primarily as a drying agent and in medicine.
Quaternary ammonium salts: Used as disinfectants and surfactants .
Uniqueness
Monotridecyl sulfate monotriethanolamine salt is unique due to its specific combination of tridecyl hydrogen sulfate and triethanolamine, which provides distinct surfactant properties and makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
71371-60-3 |
|---|---|
Molekularformel |
C19H43NO7S |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;tridecyl hydrogen sulfate |
InChI |
InChI=1S/C13H28O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;8-4-1-7(2-5-9)3-6-10/h2-13H2,1H3,(H,14,15,16);8-10H,1-6H2 |
InChI-Schlüssel |
JDKIORRVWBZTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


